methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that features a benzofuran and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the benzofuran ring.
- Synthesis of the pyrazole ring.
- Coupling of the benzofuran and pyrazole moieties.
- Introduction of the ester group.
Industrial Production Methods
Industrial production methods would require optimization for yield and purity, often involving catalytic processes and large-scale reactors. Specific conditions such as temperature, pressure, and solvents would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in areas like anti-inflammatory or anticancer research.
Industry
Industrial applications could include the use of the compound in the synthesis of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures.
Pyrazole derivatives: Compounds with similar pyrazole structures.
Uniqueness
The uniqueness of methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C29H22N2O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C29H22N2O5/c1-17-12-20-13-18(8-10-24(20)35-17)27-21(16-31(30-27)22-6-4-3-5-7-22)15-26-28(32)23-14-19(29(33)34-2)9-11-25(23)36-26/h3-11,13-17H,12H2,1-2H3/b26-15- |
InChI Key |
PAJJVJNBGSYVCX-YSMPRRRNSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)C5=C(O4)C=CC(=C5)C(=O)OC)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)C5=C(O4)C=CC(=C5)C(=O)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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